molecular formula C6H6Cl2F2N2 B2862187 (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride CAS No. 1461708-54-2

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride

Cat. No.: B2862187
CAS No.: 1461708-54-2
M. Wt: 215.02
InChI Key: JIBUAOXKYCKFEL-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride (CAS 1461708-54-2) is a halogenated arylhydrazine derivative with the molecular formula C6H5ClF2N2 and a molecular weight of 215.03 g/mol . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research, particularly for the construction of nitrogen-containing heterocycles. The presence of both chlorine and fluorine atoms on the phenyl ring makes this hydrazine a valuable intermediate for further functionalization via cross-coupling reactions and nucleophilic substitution . Its primary application lies in the synthesis of more complex molecules, such as pyrazolone derivatives, which are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties . The specific substitution pattern (2,6-difluoro, 4-chloro) can enhance the lipophilicity and metabolic stability of the resulting compounds, which is a key consideration in drug discovery . This product is offered as a high-purity solid for research applications. It is intended for use as a chemical precursor and should be handled by qualified researchers in a controlled laboratory setting. Handling and Compliance: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBUAOXKYCKFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-54-2
Record name (4-chloro-2,6-difluorophenyl)hydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H3ClF2NH2+N2H4H2OC6H3ClF2NHNH2HCl+H2O\text{C}_6\text{H}_3\text{ClF}_2\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{ClF}_2\text{NHNH}_2 \cdot \text{HCl} + \text{H}_2\text{O} C6​H3​ClF2​NH2​+N2​H4​⋅H2​O→C6​H3​ClF2​NHNH2​⋅HCl+H2​O

Industrial Production Methods

In industrial settings, the production of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below highlights key differences in substituents, molecular weights, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-Chloro-2,6-difluorophenyl)hydrazine HCl 4-Cl, 2,6-F C₆H₅Cl₂F₂N₂ 215.03 Precursor for heterocycles, materials
(2,6-Dichlorophenyl)hydrazine HCl 2,6-Cl C₆H₅Cl₂N₂·HCl 213.49 Pyrazole synthesis (mp: 225°C dec.)
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine HCl 2,6-Cl, 4-CF₃ C₇H₅Cl₂F₃N₂ 261.03 Agrochemical/pharmaceutical intermediates
(4-Methoxyphenyl)hydrazine HCl 4-OCH₃ C₇H₉ClN₂O 172.61 Dye and drug intermediate
(2,6-Difluorobenzyl)hydrazine HCl 2,6-F (benzyl group) C₇H₉ClF₂N₂ 214.61 Not specified

Key Observations :

  • Halogen Substitution : The target compound’s 2,6-difluoro-4-chloro substitution pattern balances electronic and steric effects, differing from dichloro (e.g., ) or trifluoromethyl analogs (e.g., ).
  • Molecular Weight : Chlorine and fluorine atoms contribute to higher molecular weights compared to methoxy-substituted derivatives .
  • Thermal Stability : Compounds like 2,6-dichlorophenylhydrazine HCl decompose at 225°C , suggesting similar thermal sensitivity for the target compound.

Biological Activity

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

(4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is characterized by its hydrazine functional group and halogenated aromatic structure. Its molecular formula is C8_{8}H7_{7}ClF2_{2}N2_{2}·HCl, and it exhibits properties that make it suitable for various chemical reactions including oxidation, reduction, and substitution .

The biological activity of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride primarily involves its interaction with enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)225Induces apoptosis via LDH activity
HeLa (Cervical Cancer)150Cell cycle arrest in S phase
A549 (Lung Cancer)120Pro-apoptotic effects

Antimicrobial Activity

In addition to its anticancer effects, (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at certain concentrations .

Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology assessed the efficacy of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride against MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and subsequent apoptosis .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study found that (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride effectively inhibited the activity of cyclooxygenase-2 (COX-2), a target known for its role in inflammation and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride is critical for optimizing its biological activity. Modifications at specific positions on the phenyl ring have been shown to enhance its potency against various targets. For example, substituents at the para position consistently improve inhibitory activity compared to other positions .

Q & A

Q. What are the common synthetic routes for (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1 : Functionalization of the phenyl ring via halogenation (chlorine/fluorine introduction) using reagents like PCl₅ or HF-pyridine .
  • Step 2 : Hydrazine incorporation via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2,6-difluorophenyl halides with hydrazine hydrate under reflux in ethanol .
  • Step 3 : Salt formation with HCl to stabilize the hydrazine derivative .

Q. Critical Factors :

  • Temperature control (<60°C) minimizes side reactions like over-oxidation .
  • Solvent polarity (e.g., ethanol vs. THF) affects reaction kinetics and purity .
  • Purification via recrystallization (ethanol/water mixtures) improves yield (>85%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies hydrazine protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
    • ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm for ortho-fluorine) .
  • IR Spectroscopy : Detects N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (550–600 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
  • Elemental Analysis : Validates molecular formula (C₆H₅ClF₂N₂·HCl) with <1% deviation .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the reactivity of (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride in nucleophilic and electrophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Effects :
    • Fluorine atoms increase electrophilicity of the phenyl ring, enhancing reactivity in azo coupling reactions .
    • Chlorine stabilizes intermediates via inductive effects, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura cross-coupling) .
  • Steric Effects :
    • 2,6-Difluoro substitution creates steric hindrance, reducing regioselectivity in electrophilic aromatic substitutions .
  • Case Study : Oxidation with H₂O₂ yields azo derivatives, where fluorine substituents increase oxidative stability compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activities of arylhydrazine hydrochlorides, such as enzyme inhibition versus cytotoxicity?

Methodological Answer:

  • Mechanistic Studies :
    • Use enzyme kinetics (e.g., Michaelis-Menten assays) to differentiate competitive vs. non-competitive inhibition .
    • Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess cytotoxicity .
  • Structural Modifications :
    • Introduce electron-donating groups (e.g., methyl) to reduce nonspecific binding .
    • Perform SAR studies to isolate enzyme-specific activity from general toxicity .
  • Contradiction Example : Fluorinated hydrazines show high enzyme affinity but low cytotoxicity due to reduced membrane permeability .

Q. What computational strategies predict interaction mechanisms between (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride and biological targets?

Methodological Answer:

  • Docking Simulations :
    • Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with halogen-bonding parameters .
    • Validate results with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
  • DFT Calculations :
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic biomolecules .
    • Calculate binding energies for hydrazine-enzyme complexes (ΔG < -8 kcal/mol indicates strong affinity) .

Q. What safety protocols are critical for handling (4-Chloro-2,6-difluorophenyl)hydrazine hydrochloride in laboratory settings?

Methodological Answer:

  • Exposure Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact .
    • Store at 0–6°C in amber glass to prevent degradation .
  • Waste Disposal :
    • Neutralize with 10% NaOH before disposal to reduce hydrazine toxicity .
  • Emergency Procedures :
    • Immediate rinsing with PBS for eye/skin exposure, followed by medical evaluation .

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